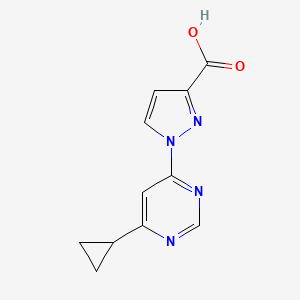

1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Description

1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at the 6-position and a pyrazole ring at the 1-position, with a carboxylic acid moiety at the 3-position of the pyrazole. This structure combines aromatic and aliphatic components, making it a versatile intermediate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C11H10N4O2 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C11H10N4O2/c16-11(17)8-3-4-15(14-8)10-5-9(7-1-2-7)12-6-13-10/h3-7H,1-2H2,(H,16,17) |

InChI Key |

WXJSRCAGUAHBPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3C=CC(=N3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps involve the formation of the pyrazole ring and the carboxylic acid group through cyclization and oxidation reactions .

Chemical Reactions Analysis

1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Cyclization: The formation of the pyrazole ring itself is a cyclization reaction, which can be catalyzed by acids or bases.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid and related compounds:

Key Observations :

Substituent Effects on Bioactivity: The trifluoromethylbenzyl group in 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid enhances lipophilicity and bioavailability, contributing to its antiproliferative activity against prostate cancer via mTOR/p70S6K inhibition . In contrast, the cyclopropyl group in the target compound may improve metabolic stability but requires further pharmacological validation.

Structural Flexibility vs. Rigidity :

- Pyrimidine-pyrazole hybrids (e.g., the target compound) offer greater rigidity compared to pyridine-triazole systems (e.g., Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate ), which may enhance binding specificity in biological targets.

Ester vs. Acid Functional Groups :

- Methyl/ethyl esters (e.g., in ) are often prodrug forms, whereas free carboxylic acids (as in the target compound) are typically bioactive. This distinction is crucial for pharmacokinetic optimization.

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is an emerging compound in medicinal chemistry, notable for its structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Structural Overview

The compound consists of a pyrazole core, which is substituted with a cyclopropyl group and a pyrimidine moiety. The unique combination of these structural elements contributes to its biological properties.

| Feature | Description |

|---|---|

| Core Structure | Pyrazole with a carboxylic acid group |

| Substituents | Cyclopropyl and pyrimidine rings |

| Molecular Formula | C10H10N4O2 |

The biological activity of 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid primarily involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate pathways associated with inflammation and cancer progression.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific kinases involved in cellular signaling pathways.

- Receptor Modulation: Interaction with various receptors may lead to altered signal transduction, impacting cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects: Studies have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

- Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cell lines, indicating a promising avenue for cancer therapy .

- Neuroprotective Effects: Preliminary data suggest that it may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological efficacy of 1-(6-Cyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid:

Study 1: Anti-inflammatory Activity

A study evaluated the compound's effects on carrageenan-induced paw edema in rats. Results showed a reduction in edema comparable to standard anti-inflammatory drugs, indicating significant therapeutic potential .

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that it triggers apoptosis through the activation of caspases .

Study 3: Neuroprotection

Research involving neuronal cell cultures indicated that treatment with the compound reduced oxidative stress markers significantly, suggesting its potential application in neuroprotection against conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.